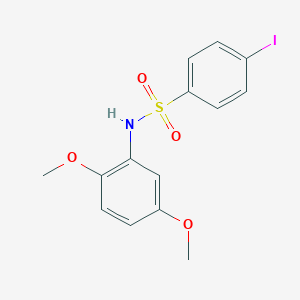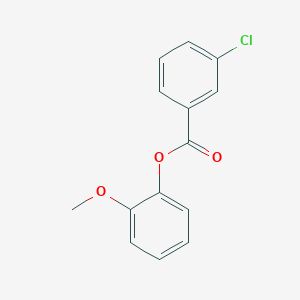
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid, also known as MTB, is a sulfur-containing amino acid derivative that is widely used in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is not fully understood, but it is believed to act as a sulfur donor in cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, such as cysteine and methionine. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of sulfur-containing amino acids.
Biochemical and Physiological Effects:
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of these amino acids. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It has also been shown to have a variety of effects on cells, making it a valuable tool for investigating cellular processes. However, one limitation of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid. One area of interest is the development of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of sulfur-containing compounds in cellular metabolism and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid and its effects on cellular processes.
Synthesemethoden
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbutanoic acid with thioamide compounds. One common method involves the reaction of 2-bromo-3-methylbutyric acid with thioacetamide in the presence of a base such as sodium hydroxide. This reaction yields 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to have a variety of effects on cells, including the regulation of protein synthesis and the inhibition of cell proliferation. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been used to study the effects of sulfur-containing compounds on cellular metabolism and the regulation of gene expression.
Eigenschaften
Molekularformel |
C8H11NO2S2 |
|---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
3-methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-5(2)6(7(10)11)13-8-9-3-4-12-8/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZDXXWCXXFHVLIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
Kanonische SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)